molecular formula C14H13BrN2O2S B2881812 3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380009-27-6

3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2881812
CAS No.: 2380009-27-6
M. Wt: 353.23
InChI Key: QRPMIGOXKWMQJR-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the bromothiophene moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological activity by stabilizing specific conformations of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of the bromothiophene, azetidine, and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c15-11-4-13(20-9-11)14(18)17-6-10(7-17)8-19-12-2-1-3-16-5-12/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMIGOXKWMQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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